![molecular formula C16H19N5O2S B7477551 N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in gene expression regulation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been shown to have anti-microbial properties, making it a potential treatment for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. In addition, its potential applications in vivo have not been extensively studied, which can limit its usefulness in certain research areas.
Direcciones Futuras
There are several future directions for the research of N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential applications in drug discovery and development. It is also important to further investigate its mechanism of action and potential applications in vivo. Finally, the development of more potent analogs of N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid with cyclopentyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Its ability to inhibit certain enzymes and proteins has also been investigated, making it a promising compound for drug discovery and development.
Propiedades
IUPAC Name |
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-14(19-15(23)18-12-6-4-5-7-12)10-24-16-20-17-11-21(16)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWVGKIULIQLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

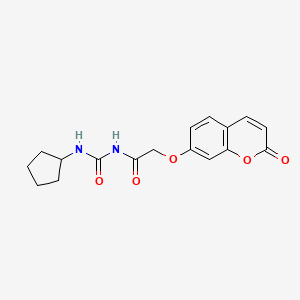
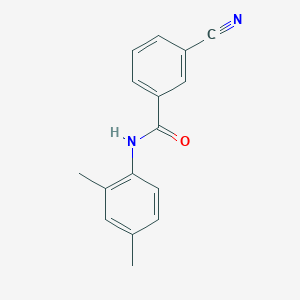
![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
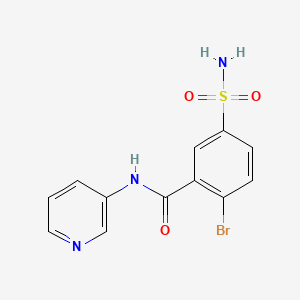
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)
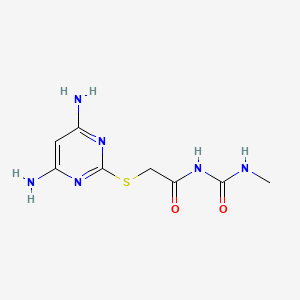
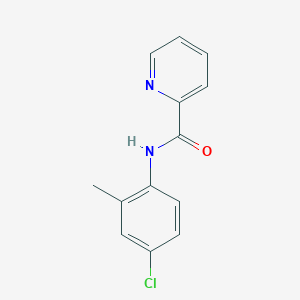
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7477517.png)
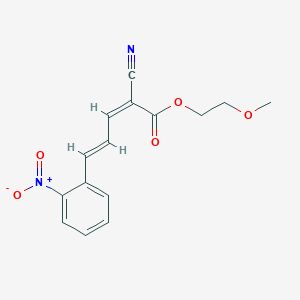
![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7477534.png)
![7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7477548.png)
![2-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7477557.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)